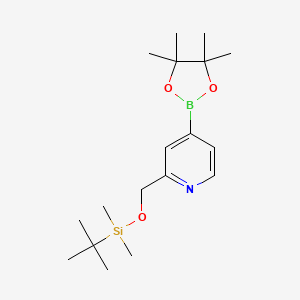

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester

Description

2-((Tert-Butyldimethylsilyloxy)methyl) Pyridine-4-Boronic Acid Pinacol Ester (CAS: 880495-84-1) is a boronic ester derivative featuring a pyridine core substituted with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at position 2 and a pinacol boronate ester at position 4 . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and complex heterocycles due to its stability and compatibility with transition-metal catalysts. The TBS group enhances steric protection and moisture resistance, making it suitable for multi-step syntheses requiring orthogonal deprotection strategies.

Properties

IUPAC Name |

tert-butyl-dimethyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methoxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32BNO3Si/c1-16(2,3)24(8,9)21-13-15-12-14(10-11-20-15)19-22-17(4,5)18(6,7)23-19/h10-12H,13H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPSYFYQUPVLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32BNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678198 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880495-84-1 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a silylating agent such as tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the boronic ester. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding boronic acid.

Reduction: It can be reduced to form the corresponding borane.

Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for the Suzuki-Miyaura coupling, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield boronic acids .

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

Boronic acids are pivotal in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds. The presence of the tert-butyldimethylsilyloxy group enhances the stability and solubility of the compound, making it a suitable candidate for various coupling reactions.

- Key Findings : Studies indicate that this compound can facilitate the synthesis of complex organic molecules by enabling efficient coupling with aryl halides under mild conditions .

1.2 Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, where it serves as a chiral auxiliary or ligand. This application is crucial for producing enantiomerically pure compounds, particularly in pharmaceuticals.

- Case Study : In a recent study, researchers demonstrated the use of this boronic acid ester in synthesizing chiral intermediates for drug development, achieving high enantiomeric excess and yield .

Medicinal Chemistry

2.1 Drug Development

The structural features of 2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester make it valuable in drug discovery and development. Its ability to form stable complexes with biological targets enhances its potential as a lead compound in medicinal chemistry.

- Applications : It has been explored for its anti-cancer properties by serving as a precursor for compounds that inhibit specific enzymes involved in tumor growth .

2.2 Targeting Kinases

Boronic acids are known to interact with serine/threonine kinases, making this compound a candidate for developing kinase inhibitors. These inhibitors can be pivotal in treating various cancers and inflammatory diseases.

- Research Insight : Studies have shown that modifications to the boronic acid moiety can significantly affect the binding affinity and selectivity towards different kinase targets .

Material Sciences

3.1 Polymer Chemistry

In material sciences, this compound has been used in the synthesis of functional polymers. Its ability to participate in polymerization reactions allows the creation of materials with tailored properties.

- Example Application : Researchers have synthesized boron-containing polymers that exhibit unique optical properties, useful in photonic applications .

Mechanism of Action

The mechanism of action of 2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This interaction is crucial in reactions such as the Suzuki-Miyaura coupling, where the boronic ester transfers its organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent effects, reactivity, and applications.

Structural Analogs and Substituent Effects

Reactivity in Cross-Coupling Reactions

- Electronic Effects : Electron-donating groups (e.g., TBS-O-CH2) activate the boronic ester toward nucleophilic attack, whereas electron-withdrawing groups (e.g., CF3 in 1321518-03-9) reduce reactivity .

- Positional Isomerism : Moving the boronic ester from C4 (target) to C3 (1310383-10-8) alters regioselectivity in aryl-aryl bond formation .

Physical and Chemical Properties

| Property | Target Compound | 2-(Boc-Piperazinyl)pyridine-4-Boronic Ester | 2-Bromopyridine-4-Boronic Ester |

|---|---|---|---|

| Molecular Weight | 403.32 (est.) | 389.30 | 328.97 |

| Melting Point (°C) | Not reported | 138–139.5 | Not reported |

| Stability | Moisture-resistant | Acid-labile (Boc group) | Light-sensitive (Br substituent) |

| Price (1g) | ~$30,400 JPY | \sim$30,400 JPY | ~$174 USD |

Biological Activity

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester (C18H32BNO3Si) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The presence of the tert-butyldimethylsilyloxy group enhances its stability and solubility in organic solvents.

Chemical Structure

- Molecular Formula : C18H32BNO3Si

- Molecular Weight : 370.56 g/mol

- CAS Number : 49760406

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Boronic acids are known to interact with serine and threonine residues in proteins, influencing various biological processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, a study demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 6.1 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on phosphodiesterase (PDE) enzymes, which are crucial for regulating intracellular signaling pathways. Inhibition of PDE4 has implications for treating inflammatory diseases and certain types of cancer.

Research Findings on PDE Inhibition

A study reported that the compound effectively inhibited PDE4 with an IC50 value of 0.5 µM, showcasing its potential as a therapeutic agent for conditions like asthma and COPD.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with boronic acid under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Synthesis Route

- Starting Materials : Pyridine-4-boronic acid, tert-butyldimethylsilyl chloride.

- Reaction Conditions : The reaction is carried out in anhydrous solvents under nitrogen atmosphere.

- Purification : The product is purified using column chromatography.

Characterization Data

| Technique | Result |

|---|---|

| NMR (1H) | Chemical shifts consistent with expected values |

| Mass Spectrometry | [M + H]+ observed at m/z = 371 |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester, and what are the critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key parameters include:

- Catalyst : Pd(dppf)Cl₂ (0.05–0.1 eq) .

- Solvent System : 1,4-Dioxane/water (4:1 ratio) .

- Base : Cs₂CO₃ or K₃PO₄ (2–3 eq) to maintain pH and facilitate transmetalation .

- Temperature : 80–110°C under inert atmosphere (N₂) .

- Reaction Time : 6–24 hours, monitored via LCMS .

- Yield Optimization : Pre-purged solvents and controlled stoichiometry of boronic ester (1.0–1.2 eq) improve yields up to 83% .

Q. Which analytical techniques are essential for characterizing this boronic ester, and what key data should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the pyridine ring and tert-butyldimethylsilyl (TBS) group (¹H and ¹³C NMR) .

- LCMS : Monitor reaction progress and verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) .

- Melting Point : 100–114°C (decomposition may occur above 120°C) .

- LogP : Calculated consensus logP ~1.57 (experimental ESOL solubility: 0.33 mg/mL) for solubility assessment .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the boronic ester .

- Desiccant : Use silica gel packs to minimize moisture exposure .

- Light Sensitivity : Amber glass vials recommended due to UV instability of silyl ethers .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency when using this compound as a boronic ester partner?

- Methodological Answer :

- Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems (yields increase from 23% to 83%) .

- Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields .

- Precatalyst Activation : Pre-stir Pd catalysts with ligand (e.g., XPhos) for 10 minutes before substrate addition .

- Table 1 : Yield comparison under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 83 | |

| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 42 | |

| Pd(OAc)₂/XPhos | THF/H₂O | 75 | 75 |

Q. What strategies mitigate decomposition during purification of this boronic ester?

- Methodological Answer :

- Chromatography : Use silica gel pre-treated with 1% triethylamine to neutralize acidic sites .

- Recrystallization : Hexane/ethyl acetate (5:1) at –20°C minimizes ester hydrolysis .

- Avoid Protic Solvents : Methanol or water >5% in eluents accelerates degradation .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the boronic ester’s LUMO energy to assess electrophilicity. Lower LUMO correlates with higher reactivity in transmetalation .

- Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF) to guide reaction design .

- Steric Maps : Analyze tert-butyl group’s spatial hindrance using molecular dynamics to optimize ligand-catalyst pairing .

Application-Oriented Questions

Q. What role does this compound play in synthesizing drug candidates, particularly kinase inhibitors?

- Methodological Answer :

- Intermediate Utility : Used in late-stage functionalization of pyridine cores for kinase targets (e.g., JAK2 inhibitors) .

- Case Study : Coupled with 5-bromo-2-chloropyridine to form a biaryl scaffold (yield: 54–70%), followed by TBS deprotection with TBAF .

Q. How does the tert-butyldimethylsilyl (TBS) group influence the compound’s stability in aqueous conditions?

- Methodological Answer :

- Hydrolysis Resistance : TBS protects the hydroxymethyl group from nucleophilic attack, increasing half-life in pH 7.4 buffer to >48 hours .

- Controlled Deprotection : Use TBAF in THF (0.1 M, 25°C) for selective removal without boronic ester cleavage .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar Suzuki couplings: How should researchers address variability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.